4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

SDHI fungicide agrochemical intermediate pyrazole-4-carboxamide

SDHI fungicide discovery programs require precise pyrazole substitution for target potency. Generic isomers fail to deliver. This 4-Me-3-CF3-1H-pyrazole-5-carbaldehyde provides the exact regiochemistry needed. • IC50 = 7.7 mg/L against SDH - 3.2× more potent than fluopyram (24.7 mg/L) • EC50 = 5.2-17.6 mg/L against G. zeae, N. oryzae, T. cucumeris, V. dahliae • Key intermediate in Bayer patents US-20160221957/US-20130165664 • ≥97% purity; inquire for bulk and custom synthesis

Molecular Formula C6H5F3N2O
Molecular Weight 178.114
CAS No. 1284219-94-8
Cat. No. B2612881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
CAS1284219-94-8
Molecular FormulaC6H5F3N2O
Molecular Weight178.114
Structural Identifiers
SMILESCC1=C(NN=C1C=O)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c1-3-4(2-12)10-11-5(3)6(7,8)9/h2H,1H3,(H,10,11)
InChIKeyXCMQUYJMNQEMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Overview


4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS 1284219-94-8) is a fluorinated heterocyclic aldehyde building block with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol . The compound features a pyrazole core bearing a 3-trifluoromethyl group, a 4-methyl group, and a 5-formyl (carbaldehyde) moiety . This specific substitution pattern positions the compound within the broader class of trifluoromethyl-substituted pyrazole carbaldehydes that have been extensively utilized as intermediates in the synthesis of agrochemical fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), and pharmaceutical candidates [1]. Commercial availability includes vendors offering ≥97% purity grade suitable for research and development applications .

Regiochemistry compatible with 5-trifluoromethyl-1H-pyrazole-4-carboxamide SDHI pharmacophore construction.
Patent-documented heterocyclic intermediate for agrochemical and pharmaceutical building block applications.
Reactive 5-carbaldehyde handle supports condensation, oxidation, and library diversification workflows.

Why Generic Substitution Fails


Generic substitution of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with other trifluoromethyl-pyrazole carbaldehydes is scientifically unwarranted due to the critical influence of specific substitution patterns on downstream biological activity and synthetic efficiency. Structure-activity relationship (SAR) studies in pyrazole-4-carboxamide fungicide development have demonstrated that the position of substituents on the pyrazole ring is a primary determinant of antifungal potency and target enzyme inhibition [1]. Specifically, 3D-QSAR analysis has revealed that steric hindrance and electronegative groups at the 5-position of the pyrazole ring are essential for activity against phytopathogenic fungi, while substituents at other positions modulate selectivity and physicochemical properties [2]. Furthermore, the distinct regiochemistry of the target compound—with the carbaldehyde group at the 5-position rather than the 4-position—dictates entirely different synthetic pathways for constructing pharmacologically relevant derivatives such as 1,5-disubstituted-1H-pyrazole-4-carboxamides [3]. The combination of 4-methyl and 3-trifluoromethyl substituents with a 5-carbaldehyde reactive handle cannot be replicated by isomers lacking this precise substitution pattern.

Regioisomer

4-Carbaldehyde analogs (e.g., CAS 1001020-14-9) cannot directly form the 5-CF3-4-carboxamide pharmacophore without additional synthetic manipulations.

Methyl deletion

Analogs lacking the 4-methyl substituent alter steric bulk and may shift SAR profiles identified in 3D-QSAR studies.

Oxidized derivative

The carboxylic acid form (CAS 1623156-88-6) lacks the aldehyde reactivity required for condensation-based library synthesis.

Comparative Evidence vs. Structural Analogs


SDHI Fungicide Precursor

4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde serves as a precursor to the 5-trifluoromethyl-1H-pyrazole-4-carboxamide scaffold that has been identified as the active pharmacophore for a class of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. In contrast, the regioisomeric analog 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1001020-14-9) possesses the carbaldehyde at the 4-position rather than the 5-position, precluding its use in constructing the 1,5-disubstituted-4-carboxamide derivatives that are required for optimal SDHI activity [2]. The target compound's 5-carbaldehyde group provides the essential reactive handle for building the 4-carboxamide moiety while preserving the 5-trifluoromethyl group—a configuration that 3D-QSAR analysis has shown to be critical for antifungal potency [3].

SDHI fungicide precursor
Class-level
5-Carbaldehyde substitution enables direct construction of 5-trifluoromethyl-1H-pyrazole-4-carboxamide scaffold; 4-carbaldehyde regioisomer (CAS 1001020-14-9) is regiochemically incompatible.
Regiochemical requirement for active SDHI pharmacophore access.
Synthetic pathway analysis; class-level inference from pyrazole carboxamide literature.
SDHI fungicide agrochemical intermediate pyrazole-4-carboxamide

SDH Inhibition vs. Fluopyram

Compounds derived from the 5-trifluoromethyl-1H-pyrazole-4-carboxamide scaffold, which is accessible from 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde as a synthetic precursor, demonstrate significantly more potent succinate dehydrogenase (SDH) enzyme inhibition than the commercial SDHI fungicide fluopyram [1]. The derivative Y47 exhibited an IC50 value of 7.7 mg/L against SDH, representing a 3.2-fold improvement in potency compared to fluopyram (IC50 = 24.7 mg/L) [2]. Notably, 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde contains the 4-methyl group that contributes to this enhanced activity by providing steric bulk at the 4-position while leaving the 5-position available for further derivatization to the carboxamide .

SDH inhibition vs. fluopyram
Class-level
IC50 = 7.7 mg/L (derivative Y47 from scaffold) vs. fluopyram IC50 = 24.7 mg/L
Reported lower IC50 in SDH enzyme inhibition assay context.
3.2-fold difference; in vitro SDH assay; class-level inference for scaffold derivatives.
enzyme inhibition SDH IC50 antifungal

Fluorinated Fungicide Intermediate

4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is structurally and functionally related to key intermediates disclosed in Bayer patent applications for fungicide manufacturing [1]. Patent US-20160221957 describes processes for preparing 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes as starting materials for active fungicidal ingredients [2]. The target compound provides the 3-trifluoromethyl and 4-methyl substituted pyrazole core with the 5-carbaldehyde functional handle—the identical substitution pattern required for constructing the 5-substituted-1H-pyrazole-4-carboxamide class of fungicides [3]. In contrast, commercially available analogs such as 1-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS 2091369-84-3) lack the 4-methyl substituent that provides essential steric bulk, while 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1001020-14-9) presents the carbaldehyde at the incorrect position for the required downstream transformations [4].

Fluorinated fungicide intermediate
Class-level
3-CF3, 4-CH3, 5-CHO substitution pattern aligned with Bayer patent intermediates (US-20160221957). Comparators lack either correct aldehyde position or 4-alkyl substitution.
Direct synthetic route alignment with patented fungicide manufacturing pathways.
Patent analysis; regiochemistry mismatch in common commercial analogs.
fluorinated intermediate patented synthesis fungicide manufacturing

Divergent Physicochemical Properties

4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde exhibits distinct physicochemical properties compared to its closest structural analogs due to the presence of the 4-methyl group and 5-carbaldehyde substitution pattern . The target compound has a predicted boiling point of 267.3±35.0 °C and a calculated XLogP3 value of 1.3, whereas the 4-carbaldehyde regioisomer (3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, CAS 1001020-14-9) has a higher predicted boiling point of 285.7±40.0 °C and a lower XLogP of 0.6 [1]. The higher XLogP (1.3 vs. 0.6) and lower boiling point (267.3 °C vs. 285.7 °C) of the target compound reflect its distinct lipophilicity profile and thermal behavior, which are relevant for both purification protocols and the physicochemical properties of derived products .

Divergent physicochemical properties
Context-dependent
Boiling point: 267.3±35.0 °C (target) vs. 285.7±40.0 °C (4-carbaldehyde isomer)
XLogP3: 1.3 (target) vs. 0.6 (isomer)
Distinct lipophilicity and thermal profile may influence purification and derived product properties.
Predicted values; cross-study comparable; experimental verification recommended.
physicochemical properties boiling point density XLogP

Patented Heterocyclic Intermediate

4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is explicitly claimed as an intermediate in patent literature covering heterocyclic pyrazole compounds with agricultural and pharmaceutical utility . Patent US-8853207-B2, titled "Heterocyclic pyrazole compounds, method for preparing the same and use thereof," includes pyrazole carbaldehydes with the 3-trifluoromethyl-4-methyl substitution pattern among the essential intermediates for constructing bioactive heterocyclic systems . In contrast, the related compound 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 1623156-88-6) represents the oxidized derivative of the target aldehyde and lacks the reactive formyl handle required for further condensation reactions [1]. This patent-documented role as a key synthetic intermediate provides procurement justification that extends beyond generic building block utility.

Patented heterocyclic intermediate
Source review
Explicitly claimed in patent US-8853207-B2 as an intermediate for bioactive heterocyclic pyrazoles. Carboxylic acid analog (CAS 1623156-88-6) lacks aldehyde reactivity.
Patent-documented intermediate status supports procurement for industrial R&D programs.
Qualitative reactivity advantage over oxidized derivative; patent reference review.
patented intermediate pharmaceutical synthesis agrochemical building block

Application Scenarios


SDHI Fungicide Synthesis

This compound is optimally deployed as the core building block for constructing 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives targeting succinate dehydrogenase (SDH) inhibition [1]. The 5-carbaldehyde group provides the reactive handle for introducing the carboxamide moiety, while the 3-trifluoromethyl and 4-methyl substituents deliver the steric and electronic profile that 3D-QSAR analysis has identified as essential for potent antifungal activity [2]. Derivatives synthesized from this scaffold have demonstrated IC50 values as low as 7.7 mg/L against SDH—3.2-fold more potent than the commercial benchmark fluopyram (IC50 = 24.7 mg/L)—and EC50 values of 5.2–17.6 mg/L against multiple phytopathogenic fungi including Gibberella zeae, Nigrospora oryzae, Thanatephorus cucumeris, and Verticillium dahliae [3]. This scenario is supported by direct evidence from the fungicide development literature establishing the 5-trifluoromethyl-1H-4-pyrazole carboxamide backbone as the active pharmacophore.

5-Fluoro-Pyrazole-4-Carbaldehyde Preparation

The compound serves as a starting material or structural template for processes described in Bayer patents (US-20160221957 and US-20130165664) for preparing 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes, which are useful intermediates in the manufacture of commercial fungicides [1]. The 3-trifluoromethyl-4-methyl-5-carbaldehyde substitution pattern of the target compound provides the correct regiochemistry and reactive handle alignment required for further halogen exchange (halex) reactions to install the 5-fluoro substituent while retaining the essential 3-fluoroalkyl group [2]. This application scenario is validated by explicit patent documentation and is not accessible to regioisomeric analogs such as 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, which present the carbaldehyde at an incompatible position.

Pyrazole Compound Library Construction

Patent US-8853207-B2 explicitly claims heterocyclic pyrazole compounds and methods for preparing the same, wherein pyrazole carbaldehydes bearing the 3-trifluoromethyl-4-methyl substitution pattern are designated intermediates [1]. The target compound's aldehyde functionality enables condensation reactions with hydrazines, amines, and active methylene compounds to generate diverse heterocyclic libraries, while the trifluoromethyl and methyl substituents modulate the physicochemical and biological properties of the resulting products [2]. For pharmaceutical and agrochemical discovery programs building patent-protected compound collections, procurement of this specific intermediate is justified by its documented role in generating proprietary chemical space.

Carboxylic Acid Derivative Precursor

The aldehyde group of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be oxidized to yield 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 1623156-88-6), which serves as a versatile carboxylic acid building block for amide coupling and esterification reactions [1]. While the carboxylic acid derivative is commercially available, procurement of the aldehyde precursor provides greater synthetic flexibility, as the formyl group can be selectively transformed into alcohols, amines, oximes, and other functional handles in addition to the carboxylic acid oxidation product [2]. This scenario is supported by the fundamental reactivity profile of aromatic aldehydes and the commercial availability of both oxidation states from specialty chemical suppliers [3].

Application
Selection Property
Validation Focus
SDHI fungicide precursor synthesis
Regiochemical compatibility with 5-CF3-4-carboxamide scaffold
SDH inhibition assay context; pharmacophore alignment
5-Fluoro-pyrazole-4-carbaldehyde preparation
Correct substitution pattern for halex reaction per patent pathways
Patent-documented synthetic route (US-20160221957)
Heterocyclic library construction
Aldehyde reactivity for condensation diversity
Pharmacophore alignment with patent claims (US-8853207-B2)
Carboxylic acid building block precursor
Oxidative derivatization flexibility
Carboxylic acid analog procurement context; synthetic versatility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.